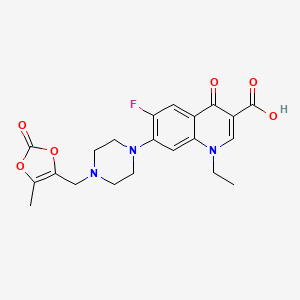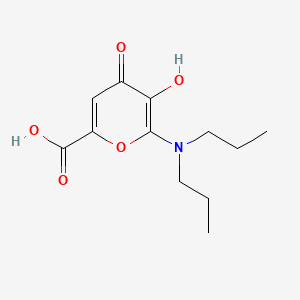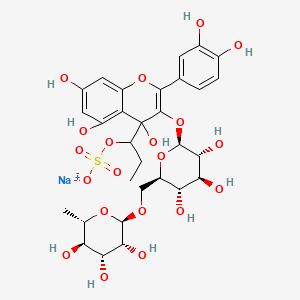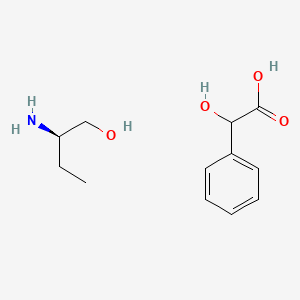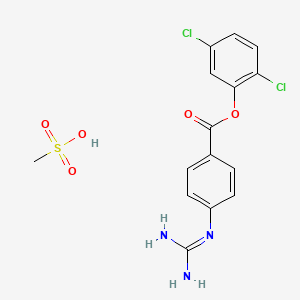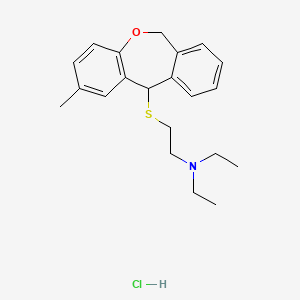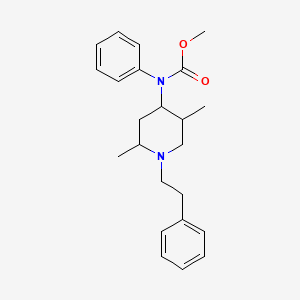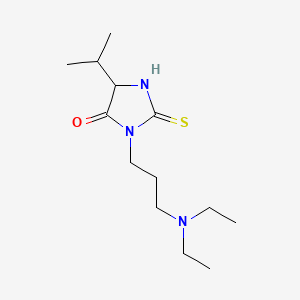
3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(二乙氨基)丙基)-5-异丙基-2-硫代乙内酰胺是一种合成的有机化合物,具有独特的结构,包括二乙氨基、异丙基和硫代乙内酰胺部分。
准备方法
合成路线和反应条件
3-(3-(二乙氨基)丙基)-5-异丙基-2-硫代乙内酰胺的合成通常涉及二乙胺与合适的先驱体(如卤代丙基衍生物)的反应,然后引入异丙基并形成硫代乙内酰胺环。反应条件通常包括使用二氯甲烷或乙醇等溶剂以及三乙胺等催化剂以促进反应。
工业生产方法
该化合物的工业生产可能涉及使用连续流动反应器的大规模合成,以确保一致的质量和产量。该过程可能包括诸如重结晶或色谱法的纯化步骤,以获得具有高纯度的所需产物。
化学反应分析
反应类型
3-(3-(二乙氨基)丙基)-5-异丙基-2-硫代乙内酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂氧化。
还原: 可以使用氢化铝锂等试剂进行还原反应。
取代: 亲核取代反应可以发生,尤其是在二乙氨基处,使用诸如卤代烷烃的试剂。
常用试剂和条件
氧化: 酸性介质中的过氧化氢。
还原: 无水乙醚中的氢化铝锂。
取代: 在氢氧化钠等碱的存在下进行卤代烷烃。
形成的主要产物
氧化: 形成亚砜或砜。
还原: 形成胺或醇。
取代: 形成具有各种官能团的取代衍生物。
科学研究应用
3-(3-(二乙氨基)丙基)-5-异丙基-2-硫代乙内酰胺在科学研究中具有多种应用:
化学: 用作有机合成中制备复杂分子的试剂。
生物学: 研究其作为生物化学探针来研究酶相互作用的潜力。
医学: 探索其潜在的治疗效果,包括抗菌和抗癌活性。
工业: 用于开发具有特定特性的新材料,例如聚合物和涂料。
作用机理
3-(3-(二乙氨基)丙基)-5-异丙基-2-硫代乙内酰胺的作用机理涉及其与酶或受体等分子靶标的相互作用。二乙氨基可以与活性位点形成氢键或静电相互作用,而硫代乙内酰胺环可以参与氧化还原反应。这些相互作用可以调节靶分子活性,从而导致各种生物效应。
作用机制
The mechanism of action of 3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the thiohydantoin ring can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
类似化合物
- 3-(二乙氨基)丙基三甲氧基硅烷
- 1-乙基-3-(3-二甲氨基丙基)碳二亚胺
- 3-(二乙氨基)丙基异硫氰酸酯
独特性
3-(3-(二乙氨基)丙基)-5-异丙基-2-硫代乙内酰胺的独特性在于其官能团的组合,赋予了其特定的化学反应性和生物活性。二乙氨基和硫代乙内酰胺部分的存在允许与分子靶标发生多种相互作用,使其成为各种应用的多功能化合物。
属性
CAS 编号 |
86503-22-2 |
|---|---|
分子式 |
C13H25N3OS |
分子量 |
271.42 g/mol |
IUPAC 名称 |
3-[3-(diethylamino)propyl]-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H25N3OS/c1-5-15(6-2)8-7-9-16-12(17)11(10(3)4)14-13(16)18/h10-11H,5-9H2,1-4H3,(H,14,18) |
InChI 键 |
IFEBVGPZAQPJKH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCN1C(=O)C(NC1=S)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




